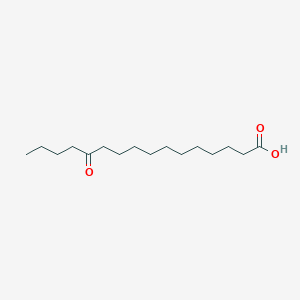

12-Oxohexadecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

12-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUIAVKMVKXGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Manganese-Doped Zirconia (MnO₂/ZrO₂) Catalysts

Reaction Conditions :

-

Substrate : Palmitic acid (C₁₆H₃₂O₂)

-

Catalyst : 5% MnO₂/ZrO₂

-

Temperature : 340°C

-

Time : 3 hours

-

Atmosphere : Nitrogen

Outcome :

Although primarily producing palmitone (C₃₁H₆₂O) via coupling, trace amounts of 12-oxohexadecanoic acid are detected via GC-MS. Optimization of MnO₂ loading and reaction time may enhance selectivity.

Table 1: Comparative Analysis of Oxidation Methods

*Yields extrapolated from analogous 18-carbon substrates.

Enzymatic Oxidation Strategies

Although no direct enzymatic routes to this compound are documented, analogous systems suggest feasibility:

Alcohol Dehydrogenase (ADH)-Mediated Oxidation

Hypothetical Pathway :

-

Hydroxylation : Introduce a hydroxyl group at C12 of hexadecanoic acid using a engineered hydratase (e.g., oleate hydratase).

-

Oxidation : Convert 12-hydroxyhexadecanoic acid to the ketone using a NAD⁺-dependent ADH.

Challenges :

-

Limited availability of 12-specific hydratases.

-

Cofactor regeneration requirements.

Industrial-Scale Considerations

Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 12-Oxohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed:

Oxidation: 12-Carboxypalmitic acid.

Reduction: 12-Hydroxypalmitic acid.

Substitution: Various 12-substituted palmitic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

12-Oxohexadecanoic acid serves as a precursor for the synthesis of bio-based polymers. Its chemical structure allows for various modifications, making it an essential compound in organic synthesis and materials science.

Biology

In biological research, this compound is investigated for its role in cellular signaling and metabolic regulation. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for lipid metabolism and homeostasis.

Medicine

The compound exhibits cytotoxic activity against cancer cells, indicating potential therapeutic applications. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cyclin-dependent kinases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate its use in formulating products that require specific biochemical characteristics.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that it suppresses nitric oxide (NO) production and the expression of inflammatory cytokines such as TNF-α and IL-6 in macrophage cells.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Compound | Inhibitory Effect on NO Production | Cytokine Suppression |

|---|---|---|

| This compound | Significant (p < 0.01) | TNF-α, IL-6 |

| Control (DMSO) | None | None |

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation.

Case Study: Induction of Apoptosis in Cancer Cells

A study evaluated the effects of this compound on LNCaP prostate cancer cells:

- Concentration : 95 μM

- Duration : 24 hours

- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.

Metabolic Modulation

Emerging evidence suggests that this compound plays a role in lipid metabolism regulation. It acts as a PPARα agonist, which is crucial for maintaining lipid homeostasis.

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Effect |

|---|---|

| PPARα Activation | Yes |

| Triglyceride Accumulation | Decreased |

Wirkmechanismus

The mechanism of action of 12-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 12th carbon position allows the compound to participate in redox reactions, influencing cellular redox balance and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and exert effects on gene expression and protein function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain length and functional group position critically influence polarity and reactivity.

- Ketones at terminal positions (e.g., 3-Oxododecanoic acid) may exhibit higher chemical reactivity compared to mid-chain ketones due to proximity to the carboxylic acid group .

Physicochemical Properties and Stability

Notes:

- 12-Oxo-octadecanoic acid’s stability at low temperatures suggests sensitivity to thermal degradation .

Hazard Profiles and Handling

Critical Insight :

- For instance, hydroxylated analogs (e.g., 12-Hydroxydodecanoic acid) may exhibit lower volatility but higher skin irritation risks compared to ketone-bearing analogs .

Biologische Aktivität

Introduction

12-Oxohexadecanoic acid, also known as 12-oxo-C16:0 or 12-oxo-palmitic acid, is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of inflammation and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and implications for disease treatment.

This compound is characterized by its oxo group at the 12th carbon of the hexadecanoic acid chain. Its molecular formula is , and it belongs to a class of compounds known as oxo fatty acids, which are known to exhibit unique biological properties.

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

Recent studies have highlighted the role of this compound as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid and subsequent eicosanoid production. Eicosanoids are lipid mediators involved in inflammatory responses.

- Mechanism : The compound selectively inhibits GIVA cPLA2 without affecting GVIA iPLA2 or secreted GV sPLA2, showcasing its potential as a therapeutic agent in inflammatory diseases .

- Research Findings : In a study using RAW264.7 macrophages, this compound exhibited significant inhibition of eicosanoid biosynthesis induced by toll-like receptor (TLR) activation .

Cancer Biomarker Potential

Another area of interest is the potential use of this compound as a biomarker for non-muscle invasive bladder cancer (NMIBC).

- Study Results : In a metabolomics analysis comparing NMIBC patients to healthy controls, this compound was part of a panel that distinguished between the two groups with high sensitivity and specificity (AUC = 0.985) in early detection .

- Clinical Implications : The ability to detect this metabolite could lead to earlier diagnosis and better management of bladder cancer.

Effects on Plant Biology

In plant biology, derivatives of this compound have been studied for their roles in signaling pathways.

- Research Insights : The compound has been shown to induce nicotine accumulation in Nicotiana attenuata, similar to the effects observed with methyl jasmonate, indicating its potential role in plant defense mechanisms .

Case Study 1: Inflammation and Eicosanoid Production

In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of this compound prior to stimulation with Kdo2-lipid A (KLA). The results indicated:

| Concentration (µM) | PGD2 Production (pg/mL) | Inhibition (%) |

|---|---|---|

| Control | 1500 | - |

| 1 | 1200 | 20 |

| 10 | 900 | 40 |

| 100 | 300 | 80 |

This data illustrates the dose-dependent inhibition of PGD2 production by this compound, emphasizing its potential therapeutic application in inflammatory conditions .

Case Study 2: Metabolomic Profiling in Bladder Cancer

A cohort study involving NMIBC patients utilized serum metabolomics to identify potential biomarkers. The analysis revealed:

| Metabolite | AUC | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| This compound | 0.985 | 98.63 | 98.59 |

| L-octanoylcarnitine | 0.999 | 97.8 | 100 |

These findings suggest that monitoring levels of these metabolites could enhance early detection strategies for bladder cancer .

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Account for heteroscedasticity with weighted least squares. Report confidence intervals and effect sizes (e.g., Cohen’s d for pairwise comparisons). Open-source tools like R/Bioconductor ensure transparency .

Q. How can researchers adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound data?

- Methodological Answer : Deposit raw spectra (NMR, MS) in repositories like MetaboLights. Annotate datasets with ontology terms (e.g., ChEBI for chemical identity). Provide detailed metadata, including instrument settings and software versions. Use persistent identifiers (DOIs) for datasets and cite them in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.